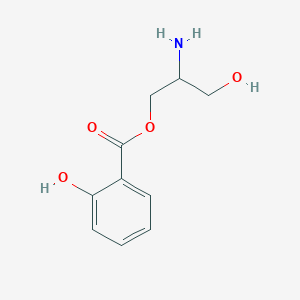
Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds.
Substitution: Modification of side chains through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkylating agents or acylating agents under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of intramolecular disulfide bridges, stabilizing the peptide’s structure.
Scientific Research Applications
Chemistry
Peptides like Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine are used as model compounds in studying peptide synthesis, folding, and stability.
Biology
In biological research, such peptides can serve as substrates for enzymes, inhibitors, or signaling molecules. They are often used in studies of protein-protein interactions and cellular signaling pathways.
Medicine
Peptides have therapeutic potential in treating diseases. They can act as hormones, antimicrobial agents, or drug delivery vehicles. Research into this compound may reveal specific medical applications.
Industry
In industrial applications, peptides are used in the development of biomaterials, cosmetics, and food additives. Their unique properties make them valuable in various technological advancements.
Mechanism of Action
The mechanism of action of peptides like Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine depends on their specific structure and target. They may interact with receptors, enzymes, or other proteins, modulating biological processes. The molecular targets and pathways involved can vary widely, including signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-L-ornithyl-L-lysyl-L-glutamine: A similar peptide lacking the diaminomethylidene modification.
Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-L-lysyl-L-glutamine: Another related peptide with a shorter sequence.
Uniqueness
Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine’s uniqueness lies in its specific sequence and modifications, which may confer distinct biological activities and properties. Comparing its effects with those of similar peptides can highlight its potential advantages and applications.
Properties
CAS No. |
627863-63-2 |
|---|---|
Molecular Formula |
C35H64N14O10 |
Molecular Weight |
841.0 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H64N14O10/c1-20(44-29(53)21(8-2-4-14-36)45-28(52)19-43-27(51)18-38)33(57)49-17-7-11-25(49)32(56)47-23(10-6-16-42-35(40)41)30(54)46-22(9-3-5-15-37)31(55)48-24(34(58)59)12-13-26(39)50/h20-25H,2-19,36-38H2,1H3,(H2,39,50)(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,56)(H,48,55)(H,58,59)(H4,40,41,42)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
PVEUACUTFWFQHL-OOPVGHQCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


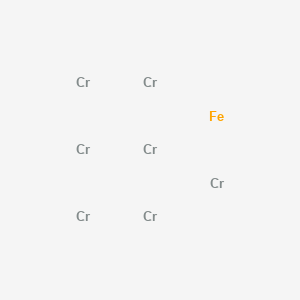
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)
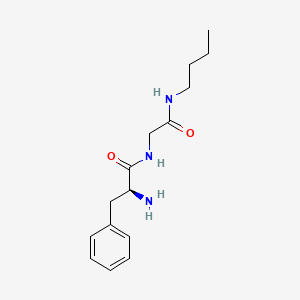
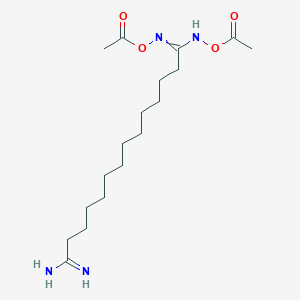
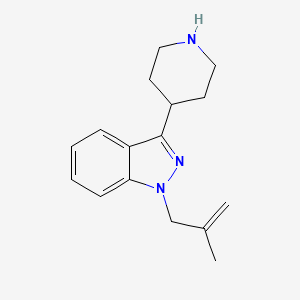
![Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-](/img/structure/B12589970.png)

![Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589978.png)
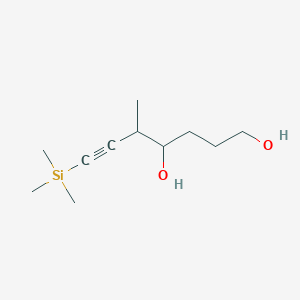

![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)

![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)
